1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-7(2)10-8-4-5-11-6-9(8)13(3)12-10/h7,11H,4-6H2,1-3H3 |
InChI Key |
MBPZCCBQYJLXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C2=C1CCNC2)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine with α,β-Unsaturated Ketones
A reliable synthetic route involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones or related electrophiles such as 3,3-bis(methylthio)-1-phenylprop-2-en-1-one in the presence of strong acids like trifluoroacetic acid under reflux in anhydrous toluene. This promotes cyclization and formation of the pyrazolo[3,4-c]pyridine ring system with the desired alkyl substituents at the 3-position (isopropyl group in this case) and methyl substitution at the N1 position.
- Reaction conditions: Reflux in anhydrous toluene, trifluoroacetic acid catalyst, several hours.
- Yields: Generally moderate to good, depending on substituents and reaction time.
- Mechanism: Acid-catalyzed nucleophilic attack of the pyrazolamine on the electrophilic ketone, followed by cyclization and dehydration steps.
Oxidative Cyclization via N-Oxide Intermediates
Another advanced method involves preparing substituted 2-amino-4-picolines, which are then converted to N-oxide intermediates by oxidation (e.g., with m-chloroperbenzoic acid). These N-oxides undergo rearrangement in the presence of cyanide donors and activating electrophiles (e.g., diethylcarbamoyl chloride), forming nitrile intermediates. Subsequent heating with isoamyl nitrite and acetic anhydride induces ring closure to yield substituted pyrazolo[3,4-c]pyridines.
- Key reagents: m-CPBA for oxidation, trimethylsilyl cyanide as cyanide donor.
- Advantages: Allows introduction of nitrile groups and diverse substituents.
- Limitations: Multi-step sequence requiring careful control of reaction conditions.
Multicomponent Condensation in Aqueous Media
Recent green chemistry approaches have employed the reaction of aminomethylene malondialdehydes with 5-aminopyrazoles in the presence of catalytic p-toluenesulfonic acid in water under reflux. This method efficiently produces pyrazolo[3,4-b]pyridine derivatives, structurally related to the target compound, with high yields and environmentally friendly conditions.
- Reaction conditions: Reflux in water, p-TSA catalyst, 12–15 hours.
- Yields: High (often >80%).
- Scope: Broad substrate tolerance, suitable for various substituents.
A summary table of typical reaction conditions and yields for pyrazolo[3,4-c]pyridine derivatives preparation is provided below, adapted from reported literature:
| Entry | Starting Materials | Catalyst/Acid | Solvent | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-methyl-1-phenyl-1H-pyrazol-5-amine + α,β-unsaturated ketone | Trifluoroacetic acid | Anhydrous toluene | Reflux (~110 °C) | 6–12 h | N2 or Air | 60–85 | Acid-catalyzed condensation |
| 2 | 2-amino-4-picoline derivatives (N-oxide) | m-CPBA, TMS-CN, diethylcarbamoyl chloride | Toluene | Reflux | Multi-step | - | 50–75 | Multi-step rearrangement |
| 3 | Aminomethylene malondialdehyde + 5-aminopyrazole | p-Toluenesulfonic acid | Water | Reflux (100 °C) | 12–15 h | Air | 80–90 | Green aqueous synthesis |
Analytical and Structural Confirmation
- NMR Spectroscopy: Characteristic signals include methyl singlets at δ 1.2–2.8 ppm for alkyl substituents, aromatic protons between δ 7.0–9.0 ppm, and NH signals depending on substitution.
- Mass Spectrometry: Molecular ion peaks confirming molecular weight.
- X-ray Crystallography: Used to confirm ring fusion and substitution pattern in some derivatives.
- IR Spectroscopy: Identification of functional groups such as NH2, CN, and CO where applicable.
Summary of Research Findings
- Preparation of 1-methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is efficiently achieved through acid-catalyzed condensation of pyrazolamines with α,β-unsaturated ketones or related electrophiles.
- Oxidative rearrangement of N-oxide intermediates provides an alternative route allowing functional group diversification.
- Green chemistry approaches using aqueous media and mild acid catalysts offer environmentally benign and high-yielding alternatives.
- Reaction conditions such as solvent choice, temperature, acid catalyst type, and atmosphere significantly influence yield and purity.
- Structural confirmation by NMR, MS, and X-ray crystallography is essential for verifying the target compound.
Chemical Reactions Analysis
1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, onto the pyrazolo[3,4-c]pyridine core.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrazolo-pyridine derivatives are distinguished by substituent patterns and ring saturation. Key analogues and their properties are summarized below:
Key Observations :
Biological Activity
1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (CAS No. 1547063-62-6) is a heterocyclic compound with potential biological activities that have been the subject of various studies. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₇N₃
- Molecular Weight : 179.26 g/mol
- Structure : The compound features a pyrazolo[3,4-c]pyridine core with a methyl and an isopropyl group substituent.
Antiproliferative Effects
Research indicates that derivatives of pyrazolo[3,4-c]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain substituted pyrazolo[3,4-c]pyridines can induce apoptosis in cancer cells by activating pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | MV4-11 | 8.5 | Induction of apoptosis |
| 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | K562 | 7.2 | PARP cleavage |
| 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | MCF-7 | 9.0 | Caspase activation |
The above table summarizes the antiproliferative effects observed in various studies. The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:
- PARP Inhibition : The compound has been shown to induce cleavage of PARP-1, a marker of apoptosis.
- Caspase Activation : Activation of caspase pathways leads to programmed cell death.
- Microtubule Disruption : Some derivatives affect microtubule dynamics, which is crucial for cell division.
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazolo[3,4-c]pyridine derivatives in cancer therapy:
- A study published in MDPI indicated that certain pyrazolo compounds exhibited selective antiproliferative effects against leukemia and breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Another investigation showed that modifications at specific positions on the pyrazolo ring could enhance or diminish biological activity. For example, bulky substituents at the 4-position were found to reduce antiproliferative potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
